Fischer Indolization Regioselectivity: 1:1 Regioisomeric Mixture in Alectinib Key Step
In the Fischer indolization of 6-bromo-2-tetralone with 3-cyanophenylhydrazine, a 1:1 regioisomeric mixture of the tetracyclic product is obtained [1]. This quantitative outcome directly impacts downstream purification, as the undesired isomer must be removed by trituration before oxidation with DDQ. While direct comparative data for the 4-cyanophenylhydrazine isomer under identical conditions are not reported in the public literature, the 1:1 ratio for the 3-isomer is a critical process parameter that informs synthetic route selection and scale-up feasibility.
| Evidence Dimension | Regioisomeric ratio in Fischer indolization |
|---|---|
| Target Compound Data | 1:1 mixture of regioisomers |
| Comparator Or Baseline | 4-Hydrazinobenzonitrile (data not available; expected different regioselectivity based on substitution pattern) |
| Quantified Difference | Not applicable (comparator data absent) |
| Conditions | Reaction of 6-bromo-2-tetralone with arylhydrazine in acetic acid, followed by DDQ oxidation |
Why This Matters
The 1:1 regioisomeric ratio necessitates additional purification steps, influencing cost and efficiency in large-scale pharmaceutical manufacturing of alectinib.
- [1] Oki, T., Tsukazaki, M., Shiina, J., Fukuda, H., Yamawaki, M., Kito, Y., ... & Ito, T. (2024). Development of a Scalable Manufacturing Process for Alectinib with a Concise Preparation of the Indole-Containing Tetracyclic Core. Organic Process Research & Development, 28(4), 1007-1020. DOI: 10.1021/acs.oprd.4c00376 View Source
